

Application Notes: Characterizing Revenefacin Binding to Muscarinic Receptors

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Compound of Interest

Compound Name: *Revenefacin*

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Introduction: The Significance of Muscarinic Antagonism in COPD and the Role of Revenefacin

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. A key contributor to the pathophysiology of COPD is the overactivity of the parasympathetic nervous system in the airways, mediated by the neurotransmitter acetylcholine. Acetylcholine binds to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands, leading to bronchoconstriction and increased mucus secretion.^{[1][2]}

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy for COPD.^[2] These agents competitively inhibit the binding of acetylcholine to muscarinic receptors, resulting in bronchodilation and a reduction in symptoms.^{[2][3]} **Revenefacin** (Yupelri®) is the first once-daily nebulized LAMA approved for the maintenance treatment of patients with COPD.^{[1][2][4]} Its mechanism of action involves the blockade of muscarinic receptors, with a particularly high affinity for the M3 subtype, leading to prolonged bronchodilation.^{[1][2]} Preclinical studies have shown that **revenefacin** has a similar affinity for all five muscarinic receptor subtypes (M1-M5).^{[5][6]} However, it exhibits kinetic selectivity, dissociating more slowly from the M3 receptor compared to the M2 receptor.^[7]

This application note provides a detailed protocol for conducting a muscarinic receptor binding assay to determine the affinity of **revefenacin** and its active metabolite, THRX-195518, for the different muscarinic receptor subtypes. Understanding the binding characteristics of these compounds is crucial for elucidating their pharmacological profile and therapeutic efficacy.

Principle of the Radioligand Binding Assay

The muscarinic receptor binding assay is a powerful *in vitro* technique used to quantify the interaction between a ligand (e.g., **revefenacin**) and its target receptor. This protocol describes a competitive binding assay, where the ability of an unlabeled test compound (**revefenacin**) to displace a radiolabeled ligand from the receptor is measured. The radiolabeled ligand, or "radioligand," is a molecule with a radioactive isotope attached, which allows for sensitive detection of receptor binding.

In this assay, a constant concentration of a radioligand that binds to muscarinic receptors is incubated with a source of the receptors (e.g., cell membranes expressing a specific muscarinic receptor subtype) in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it competes with the radioligand for the same binding sites on the receptor. This competition results in a decrease in the amount of radioligand bound to the receptor.

By measuring the amount of bound radioligand at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (K_i) of the test compound, which represents its affinity for the receptor. A lower K_i value indicates a higher binding affinity.

There are two primary methods for separating the bound radioligand from the unbound (free) radioligand:

- **Filtration Assay:** This traditional method involves rapidly filtering the incubation mixture through a filter membrane (typically glass fiber or nitrocellulose) that retains the receptor-bound radioligand while allowing the free radioligand to pass through.^[8] The radioactivity on the filter is then quantified.

- Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[9][10] In this method, the receptors are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal that can be detected.[11][12][13] Unbound radioligand in the solution is too far away to cause a signal. [13]

This application note will focus on the filtration assay method, as it is a widely used and robust technique for this type of study.

Experimental Design and Key Considerations

Choice of Radioligand

The selection of an appropriate radioligand is critical for a successful binding assay. The ideal radioligand should have:

- High affinity: To ensure a strong signal and minimize the amount of receptor needed.
- High specificity: To bind primarily to the target receptor with minimal off-target binding.
- Low non-specific binding: To maximize the signal-to-noise ratio.

For muscarinic receptor binding assays, several radioligands are commonly used.[14] Two of the most well-established are:

- [³H]-N-methylscopolamine ([³H]-NMS): A hydrophilic antagonist that is particularly useful for labeling cell surface receptors.[15][16][17][18]
- [³H]-Quinuclidinyl benzilate ([³H]-QNB): A hydrophobic antagonist that can label both cell surface and intracellular receptors.[19][20][21][22]

For this protocol, we will use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand due to its high affinity and specificity for muscarinic receptors.

Receptor Source

The source of the muscarinic receptors can be from various preparations, including:

- Tissue homogenates: From tissues known to express high levels of muscarinic receptors, such as the brain or smooth muscle.
- Cultured cells: Cell lines that naturally express muscarinic receptors or have been engineered to overexpress a specific subtype (M1-M5).
- Recombinant receptors: Purified receptors produced in a heterologous expression system.

Using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is the preferred method for determining the subtype selectivity of a compound like **revefenacin**.

Assay Conditions

Optimizing assay conditions is crucial for obtaining reliable and reproducible data. Key parameters to consider include:

- Incubation time and temperature: The incubation should be long enough to reach equilibrium, where the rates of association and dissociation of the radioligand are equal. The temperature can affect binding kinetics and receptor stability.
- Buffer composition and pH: The buffer should maintain a stable pH and contain ions that are conducive to receptor-ligand binding.
- Concentration of radioligand: The concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (K_d) to ensure sensitive detection of competition.
- Definition of non-specific binding: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by measuring the amount of bound radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., atropine) that saturates all the specific binding sites.

Detailed Protocol: Muscarinic Receptor Binding Assay for **Revefenacin** (Filtration Method)

This protocol outlines the steps for a competitive binding assay to determine the affinity of **revefenacin** and its active metabolite, THRX-195518, for the five human muscarinic receptor

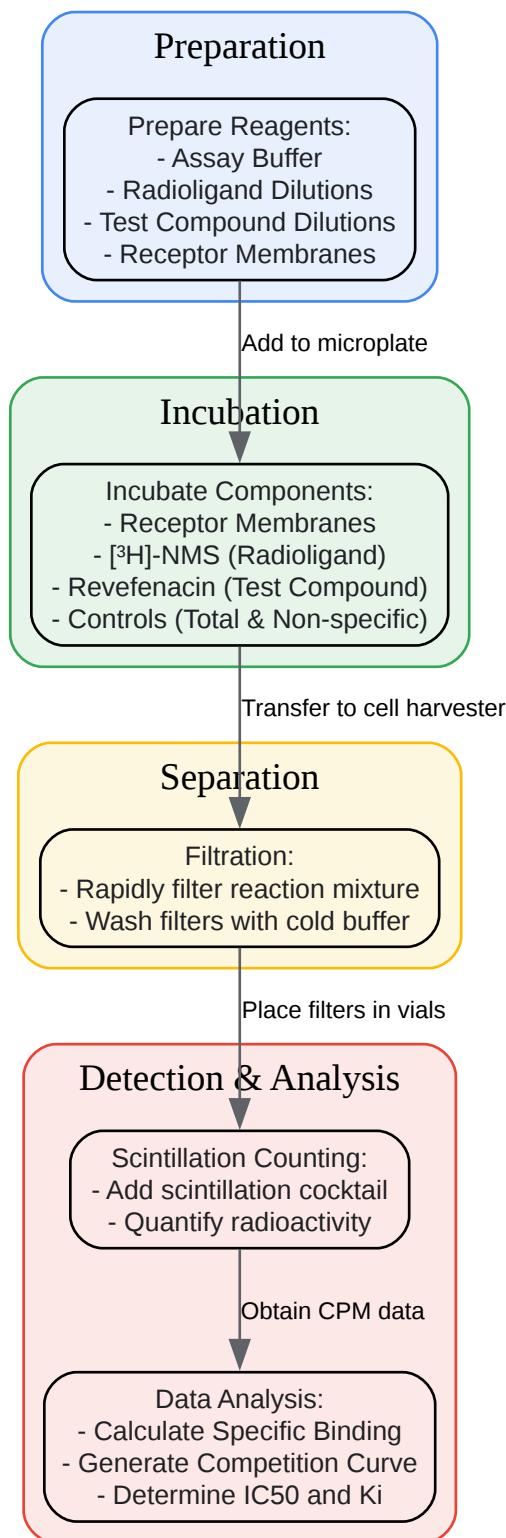
subtypes (M1-M5) using [³H]-NMS as the radioligand and a filtration-based separation method.

Materials and Reagents

- Receptor Source: Cell membranes from a stable cell line expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
- Test Compounds: **Reverfenacin** and THRX-195518
- Non-specific Binding Control: Atropine sulfate
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Wash Buffer: Cold Assay Buffer
- Scintillation Cocktail
- 96-well microplates
- Glass fiber filter mats (e.g., Whatman GF/B)
- Cell harvester
- Liquid scintillation counter

Experimental Workflow

The following diagram illustrates the overall workflow of the filtration-based muscarinic receptor binding assay.

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Caption: Workflow for the filtration-based muscarinic receptor binding assay.

Step-by-Step Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **revefenacin** and THRX-195518 in a suitable solvent (e.g., DMSO) and then create a serial dilution series in Assay Buffer. The final concentration of the solvent in the assay should be kept low (typically $\leq 1\%$) to avoid interference.
 - Prepare a working solution of [^3H]-NMS in Assay Buffer at a concentration that is approximately equal to its K_d for the receptor subtype being tested.
 - Prepare a high-concentration stock solution of atropine sulfate (e.g., 1 mM) in Assay Buffer for determining non-specific binding.
 - Thaw the frozen cell membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
- Assay Setup:
 - Set up a 96-well microplate with the following additions in triplicate for each experimental condition:
 - Total Binding: 50 μL of Assay Buffer, 50 μL of [^3H]-NMS working solution, and 100 μL of the receptor membrane suspension.
 - Non-specific Binding: 50 μL of atropine sulfate stock solution, 50 μL of [^3H]-NMS working solution, and 100 μL of the receptor membrane suspension.
 - Competition Binding: 50 μL of each concentration of **revefenacin** or THRX-195518 dilution, 50 μL of [^3H]-NMS working solution, and 100 μL of the receptor membrane suspension.
- Incubation:
 - Incubate the microplate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

- Filtration and Washing:
 - Pre-soak the glass fiber filter mat in a solution such as 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
 - Following incubation, rapidly transfer the contents of each well to the filter mat using a cell harvester.
 - Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
- Scintillation Counting:
 - Punch out the filter discs from the mat and place them into scintillation vials.
 - Add an appropriate volume of scintillation cocktail to each vial.
 - Allow the vials to sit for a few hours to allow for the elution of the radiolabel from the filter.
 - Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis

- Calculate Specific Binding:
 - Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
- Generate Competition Curve:
 - Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as:
 - $$\% \text{ Specific Binding} = (\text{Specific Binding at [Test Compound]} / \text{Specific Binding in the absence of Test Compound}) \times 100$$
- Determine IC50:

- Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model and determine the IC₅₀ value.
- Calculate Ki:
 - Convert the IC₅₀ value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
 - $Ki = IC_{50} / (1 + ([L]/Kd))$
 - Where:
 - [L] is the concentration of the radioligand used in the assay.
 - Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Expected Results and Interpretation

The binding affinities of **revefenacin** and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes are expected to be in the nanomolar range. While **revefenacin** is known to have a similar affinity for all five subtypes, subtle differences may be observed.^{[5][6]} The active metabolite, THRX-195518, has been reported to have a 3- to 10-fold lower binding affinity than **revefenacin** for the muscarinic receptor subtypes.^[23]

The following table provides a template for summarizing the binding affinity data:

Compound	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)
Revefenacin					
THRX-195518					
Atropine (Control)					

A lower Ki value indicates a higher affinity of the compound for the receptor. By comparing the Ki values across the five receptor subtypes, the selectivity profile of **revefenacin** and its

metabolite can be determined.

Troubleshooting

Problem	Possible Cause	Solution
High non-specific binding	Radioactive ligand concentration too high	Use a lower concentration of radioactive ligand, ideally at or below its K_d .
Insufficient washing	Increase the number of wash steps or the volume of wash buffer.	
Radioactive ligand sticking to filters	Pre-soak filters in 0.5% polyethyleneimine.	
Low specific binding signal	Insufficient amount of receptor	Increase the protein concentration in the assay.
Inactive receptor preparation	Use a fresh preparation of cell membranes.	
Incubation time too short	Increase the incubation time to ensure equilibrium is reached.	
High variability between replicates	Pipetting errors	Use calibrated pipettes and ensure proper mixing.
Inconsistent washing	Ensure consistent and rapid washing of all filters.	
Incomplete filtration	Check the vacuum pressure and ensure a good seal on the filter plate.	

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a muscarinic receptor binding assay to characterize the affinity of **revefenacin** and its active metabolite for the five muscarinic receptor subtypes. By following this protocol and considering

the key experimental factors, researchers can obtain reliable and reproducible data to further elucidate the pharmacological properties of this important therapeutic agent for COPD.

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